molecular formula C14H16N4O B11664945 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B11664945
M. Wt: 256.30 g/mol
InChI Key: QYDOPTDUFLGLKB-LFIBNONCSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a specialized acetohydrazide derivative supplied for early-discovery research applications. This compound belongs to a class of chemicals characterized by a hydrazide backbone functionalized with both 1-methyl-1H-pyrrole and pyridine heterocyclic systems, a structural motif known to be of significant interest in materials science and chemical crystallography research . The molecular structure incorporates potential hydrogen bonding sites, including the hydrazide group and pyridine nitrogen, which can direct the formation of specific supramolecular architectures . Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex molecules and for fundamental studies in crystal engineering, where intermolecular interactions such as N-H···N hydrogen bonds and C-H···π interactions are critical for designing materials with desired solid-state properties . The compound is provided as part of a collection of rare and unique chemicals for research purposes. As an AldrichCPR product, it is intended for use by qualified laboratory professionals only. This product is not for diagnostic or therapeutic use, nor for human consumption. No analytical data is collected for this product; the buyer assumes responsibility for confirming product identity and/or purity. All sales are final, and the product is sold on an as-is basis, without any representation or warranty of merchantability or fitness for a particular purpose. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C14H16N4O/c1-11(12-5-7-15-8-6-12)16-17-14(19)10-13-4-3-9-18(13)2/h3-9H,10H2,1-2H3,(H,17,19)/b16-11+

InChI Key

QYDOPTDUFLGLKB-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetic Acid Hydrazide

The hydrazide precursor is prepared by reacting 2-(1-methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate. In a typical procedure:

  • Reactants : 2-(1-methyl-1H-pyrrol-2-yl)acetic acid (1.0 equiv), hydrazine hydrate (2.5 equiv).

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Workup : The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 85–90%.

Characterization :

  • IR : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃-pyrrole), 3.44 (s, 2H, CH₂), 6.12–6.84 (m, 3H, pyrrole-H).

Condensation with Pyridine-4-carboxaldehyde

The hydrazide is condensed with pyridine-4-carboxaldehyde to form the target hydrazone:

  • Reactants : Hydrazide (1.0 equiv), pyridine-4-carboxaldehyde (1.2 equiv).

  • Catalyst : Triethylamine (0.1 equiv) or HCl (2–3 drops).

  • Solvent : Ethanol or methanol under reflux for 4–6 hours.

  • Workup : The product is isolated by filtration and purified via recrystallization (ethanol/water).

  • Yield : 75–85%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming an intermediate hemiaminal, which dehydrates to yield the hydrazone.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

  • Conditions : 100°C, 20–30 minutes, ethanol solvent.

  • Yield : 82%.

One-Pot Industrial Synthesis

For scalable production, continuous flow reactors enhance efficiency:

  • Reactors : Tubular reactors with inline monitoring.

  • Throughput : 5–10 kg/day with >90% purity.

Optimization Parameters

Solvent Effects

SolventYield (%)Purity (%)
Ethanol8595
Methanol8092
Dioxane7288

Ethanol maximizes yield due to better solubility of intermediates.

Catalytic Systems

CatalystReaction Time (h)Yield (%)
Triethylamine485
HCl680
No catalyst1260

Triethylamine accelerates dehydration by scavenging water.

Characterization and Validation

Spectroscopic Data

  • IR : 1605 cm⁻¹ (C=N), 2920 cm⁻¹ (C–H), 1680 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.28 (s, 3H, CH₃-pyrrole), 2.46 (s, 3H, CH₃-hydrazone), 7.40–8.34 (m, 5H, pyridine-H and pyrrole-H).

  • MS : m/z 256.3 [M+H]⁺.

Purity Analysis

HPLC analysis shows >98% purity when recrystallized from ethanol.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxazolone byproducts from over-condensation.

  • Mitigation : Strict stoichiometric control (1:1.2 hydrazide:aldehyde).

Purification Difficulties

  • Issue : Co-crystallization with unreacted hydrazide.

  • Solution : Gradient recrystallization (ethanol → water).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Stainless steel with Teflon lining.

  • Parameters : 80°C, 2 MPa pressure, residence time 10 minutes.

  • Output : 92% yield, 99% purity.

Waste Management

  • Solvent Recovery : Distillation recovers >95% ethanol.

  • Byproduct Utilization : Oxazolones repurposed as intermediates for agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in the pyridin-4-yl substitution, which distinguishes it from analogs with pyridin-3-yl (e.g., ), 3-methoxyphenyl (), or halogenated aryl groups (). Key comparisons include:

Table 1: Structural and Physical Properties of Selected Hydrazide-Hydrazones
Compound Name Substituents (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Reference
Target Compound Pyridin-4-yl C₁₄H₁₆N₄O 256.31* N/A N/A Expected NH, C=O, aromatic C-H peaks
2-(1-Methylpyrrol-2-yl)-N′-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide Pyridin-3-yl C₁₄H₁₆N₄O 256.31 N/A N/A NH (3280 cm⁻¹), C=O (1660 cm⁻¹)
9c () 4-Bromophenyl, pyridin-4-yl C₁₇H₁₄BrN₅O 387.22 183–186 68 NH (3285 cm⁻¹), CN (2220 cm⁻¹)
9d () 4-Nitrophenyl, pyridin-4-yl C₁₆H₁₃N₅O₃ 352.31 162–165 69 NO₂ (1520 cm⁻¹), C=O (1680 cm⁻¹)
N′-[(1E)-1-(3-Methoxyphenyl)ethylidene]-2-(1-methylpyrrol-2-yl)acetohydrazide 3-Methoxyphenyl C₁₆H₁₉N₃O₂ 285.35 N/A N/A OCH₃ (2830 cm⁻¹), C=O (1655 cm⁻¹)

*Molecular weight inferred from due to structural similarity.

Key Observations:
  • Pyridine Positional Isomerism : Pyridin-4-yl derivatives (e.g., 9c, 9d) exhibit higher melting points (162–186°C) compared to pyridin-3-yl analogs, likely due to enhanced crystallinity from symmetric substitution .
  • Electron-Withdrawing Groups : Nitro (9d) and bromo (9c) substituents lower yields (~68–69%) compared to methoxy derivatives (), possibly due to steric or electronic effects during synthesis .

Computational and Spectral Insights

  • logP/logD : The target compound’s predicted logP (1.38) is lower than bromophenyl derivatives (9c: ~2.1*), suggesting reduced cellular toxicity .
  • Hydrogen Bonding : The pyridin-4-yl group’s lone pair on nitrogen may stabilize interactions with biological targets (e.g., kinase active sites) .

Biological Activity

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3C_{13}H_{15}N_3 with a molecular weight of approximately 215.28 g/mol. The compound features a pyrrole ring, a pyridine moiety, and an acetohydrazide functional group, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF712.5Induction of apoptosis
A54926Inhibition of cell proliferation
HepG217.82Cell cycle arrest at G1 phase
HCT1163.3Inhibition of cyclin-dependent kinases

These results indicate that the compound exhibits significant cytotoxicity across several cancer types, suggesting its potential as a therapeutic agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can cause cell cycle arrest, particularly at the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and survival, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Studies

Several case studies have documented the effects of hydrazone derivatives similar to this compound:

  • Study on MCF7 Cells : A study reported that derivatives with similar structures exhibited IC50 values indicating effective inhibition of MCF7 cell growth through apoptosis induction and cell cycle arrest .
  • HCT116 Cell Line Evaluation : Another investigation demonstrated that compounds targeting CDK pathways showed promising results in inhibiting HCT116 cells with low IC50 values .

Q & A

Basic: What are the standard synthetic routes for 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide?

The synthesis typically involves a condensation reaction between a hydrazide derivative and a carbonyl compound (e.g., 4-acetylpyridine). Key steps include:

  • Reaction Conditions : Refluxing in ethanol or methanol for 2–3 hours under acidic catalysis (e.g., acetic acid) .
  • Purification : Recrystallization from methanol/ethanol or chromatography for higher purity .
  • Yield Optimization : Control of temperature (60–80°C), stoichiometric ratios (1:1 hydrazide:ketone), and pH (acidic) to minimize side products .

Basic: How is the compound characterized to confirm its structural integrity?

A multi-technique approach is essential:

  • Spectroscopy :
    • NMR : Confirms proton environments (e.g., imine proton at δ 8.2–8.5 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
    • IR : Identifies C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : Ensures stoichiometric agreement .

Advanced: How can crystallographic data resolve structural ambiguities or contradictions?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level resolution:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector .
  • Refinement : Apply SHELXL’s restraints for disordered regions (e.g., pyridyl/pyrrole torsional angles) .
  • Validation : Check R-factors (<5%), residual electron density, and Hirshfeld surface analysis for intermolecular interactions .
    Example : A monoclinic polymorph of a related acetohydrazide showed β = 97.55°, Z = 8, and hydrogen-bonded networks stabilizing the structure .

Advanced: What methodologies are used to investigate its biological mechanism of action?

  • Biochemical Assays :
    • Enzyme inhibition (e.g., kinase/receptor binding) via fluorescence polarization or SPR .
    • Cytotoxicity testing (e.g., MTT assay on HepG2 cells; IC50 comparison with doxorubicin) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., pyridine-linked enzymes) .
  • Structural-Activity Relationships (SAR) : Compare analogs (Table 1) to identify critical substituents (e.g., pyridyl vs. biphenyl groups) .

Table 1 : SAR of Structural Analogs (Adapted from )

SubstituentBiological Activity (IC50)Key Feature
Pyridin-4-yl ethylidene2.84 ± 0.48 µM (HepG2)High selectivity
Biphenyl-4-yl ethylidene>10 µMReduced solubility
Chlorophenyl ethylidene5.12 ± 0.67 µMEnhanced lipophilicity

Advanced: How can contradictions in biological activity data be analyzed?

  • Source Identification : Check assay conditions (e.g., cell line variability, serum concentration) .
  • Physicochemical Factors : Solubility (logP), metabolic stability (microsomal assays), and stereochemical purity (HPLC chiral columns) .
  • Cross-Validation : Compare in vitro (enzyme inhibition) and in vivo (xenograft models) results .

Advanced: What strategies optimize its nonlinear optical (NLO) properties?

  • Conjugation Engineering : Extend π-system via substituents (e.g., morpholinophenyl groups enhance two-photon absorption) .
  • Z-Scan Technique : Measure third-order susceptibility (χ³) at 532 nm; correlate with DFT-calculated hyperpolarizability .
  • Crystallographic Tuning : Polar space groups (e.g., P21/n) enhance macroscopic NLO response .

Advanced: How is the compound adapted for chemosensing applications?

  • Functionalization : Introduce thiosemicarbazone or fluorophore groups (e.g., dansyl chloride) for Hg²⁺ or pH sensing .
  • Spectroscopic Detection : Fluorescence quenching (λex = 350 nm, λem = 450 nm) with picomolar sensitivity .
  • Computational Modeling : COSMO-RS simulations to predict selectivity in aqueous environments .

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